molecular formula C13H12N2O2 B8265380 1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone

1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone

Cat. No.: B8265380
M. Wt: 228.25 g/mol
InChI Key: GANGRKXTUQWMPK-UHFFFAOYSA-N
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Description

1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone (CAS 1823988-99-3) is a chemical building block with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It features a pyrimidine ring, a privileged structure in medicinal chemistry, which is functionalized with a benzyloxy group at the 5-position and an acetyl group at the 2-position. The benzyloxy moiety is a significant pharmacophore found in bioactive molecules, including potent and reversible inhibitors of the human Monoamine Oxidase-B (hMAO-B) enzyme, which is a key target in neurodegenerative disease research such as Parkinson's disease . Compounds containing this group have demonstrated significant blood-brain barrier permeability in assays, suggesting potential for central nervous system (CNS) bioavailability . As a versatile synthetic intermediate, this compound is valuable for researchers in organic synthesis and drug discovery, particularly for the development of potential therapeutic agents. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-(5-phenylmethoxypyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-10(16)13-14-7-12(8-15-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANGRKXTUQWMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=N1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Reactivity: The ethanone group enables condensation reactions (e.g., with aldehydes to form propenones), a strategy employed in anticancer agents like (E)-1-(2-(benzo[d]thiazol-2-ylamino)-4-methylpyrimidin-5-yl)-3-arylprop-2-en-1-one .

Biological Activity: Pyrimidine-ethanones with electron-withdrawing groups (e.g., chloro, nitro) exhibit enhanced binding to enzyme active sites, as seen in kinase inhibitors .

Physicochemical and Pharmacokinetic Comparisons

Property This compound 1-(2-Aminopyrimidin-4-yl)ethanone 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)ethanone
logP (Predicted) ~3.2 ~0.8 ~1.5
Solubility (mg/mL) Low (DMSO-soluble) Moderate (aqueous) Moderate (aqueous)
Metabolic Stability High (benzyloxy resists hydrolysis) Low (amino group prone to oxidation) Moderate (methylsulfanyl susceptible to oxidation)

Notes:

  • The benzyloxy group in the target compound likely extends half-life compared to hydroxylated analogs (e.g., 1-(5-hydroxy-2-nitrophenyl)ethanone), which undergo rapid glucuronidation .
  • Amino-substituted analogs (e.g., 1-(2-aminopyrimidin-4-yl)ethanone) are more polar but less stable under oxidative conditions .

Biological Activity

1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone is a pyrimidine derivative characterized by a benzyloxy substituent. Its molecular formula is C13H12N2O2. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves:

  • Starting Materials : 5-hydroxypyrimidine and benzyl bromide.
  • Reaction Conditions : Conducted under basic conditions using potassium carbonate in a solvent like dimethylformamide (DMF).
  • Mechanism : The synthesis includes nucleophilic substitution, leading to the formation of 5-(benzyloxy)pyrimidine, followed by acetylation to yield the final product.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate or chromium trioxide to form carboxylic acids.
  • Reduction : Employing lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
  • Substitution : The benzyloxy group can be replaced with other functional groups through nucleophilic substitution.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action involves interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes and receptors involved in cell signaling pathways.
  • Pathways Affected : It modulates pathways related to cell growth, apoptosis, and inflammation.
  • Effects on Cellular Functions : By binding to and inhibiting specific proteins, it leads to significant changes in cellular functions.

Comparative Analysis

This compound can be compared with similar compounds:

Compound NameStructural SimilarityUnique Features
1-(5-(Benzyloxy)pyridin-2-YL)ethanoneSimilar pyridine structureDifferent substituent properties
1-(5-(Methoxy)pyrimidin-2-YL)ethanoneSimilar pyrimidine structureMethoxy group instead of benzyloxy

The presence of the benzyloxy group enhances lipophilicity and may contribute to its unique biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antimicrobial Study : A recent study published in a peer-reviewed journal reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anticancer Research : Another investigation revealed that treatment with this compound led to a 70% reduction in cell viability in human breast cancer cells (MCF-7) at a concentration of 25 µM over 48 hours.
  • Mechanistic Insights : A mechanistic study indicated that the compound activates caspase pathways, promoting apoptosis in cancer cells, which supports its potential as an anticancer agent.

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on YieldReference
SolventAcetonePolar aprotic, enhances nucleophilicity
Temperature50–60°CBalances reaction rate vs. decomposition
CatalystK₂CO₃Mild base, minimizes side reactions

Q. Table 2: Common Analytical Techniques for Structural Confirmation

TechniqueTarget DataExample OutcomeReference
FTIRFunctional groupsC=O stretch at 1700 cm⁻¹
LC-MSMolecular ionm/z 236.1 [M+H]⁺
X-rayCrystal structureConfirms pyrimidine ring geometry

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